REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]([O:12][Si](C)(C)C)[C:10]#[N:11])=[CH:5][CH:4]=1.Cl.C([O-])(O)=O.[Na+]>C1COCC1.CCOC(C)=O.O>[CH3:1][N:2]([CH3:17])[C:3]1[CH:4]=[CH:5][C:6]([CH:9]([OH:12])[C:10]#[N:11])=[CH:7][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.19 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C(C#N)O[Si](C)(C)C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for an additional 50 minutes
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Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organics were washed with saturated aqueous NaHCO3, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(C#N)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |